Preliminary Biological Endpoint: Mushroom Tyrosinase Inhibition
The specific 2,4-dimethoxyphenyl substitution pattern on the 5-benzylidene barbiturate core has been disclosed in a patent for its skin-whitening utility, which is mechanistically linked to tyrosinase inhibition [1]. While the target compound itself lacks published numerical IC50 data, closely related analogs of the same chemotype have demonstrated potent mushroom tyrosinase inhibition, with a reference 5-benzylidene barbiturate derivative showing an IC50 of 13.98 µM [2]. This patent disclosure and class-level potency provide a strong biological starting point, but direct quantification against a control is pending.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually quantified in accessible literature |
| Comparator Or Baseline | Reference 5-benzylidene barbiturate derivative (Compound 1a): 13.98 µM |
| Quantified Difference | N/A - Target compound requires individual IC50 determination |
| Conditions | In vitro mushroom tyrosinase assay (L-DOPA substrate) |
Why This Matters
Establishes the compound's intended use case and places it within a chemotype of validated tyrosinase inhibitors, justifying its procurement for lead optimization screens in melanogenesis research.
- [1] Chung HY, Moon HR, Park MH, et al. Compound having skin-whitening, anti-oxidizing and PPAR activities and medical use therefor. US Patent 9,216,148 B2. View Source
- [2] Yan Q, Cao R, Yi W, et al. Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities. Eur J Med Chem. 2009;44(10):4235–4243. View Source
